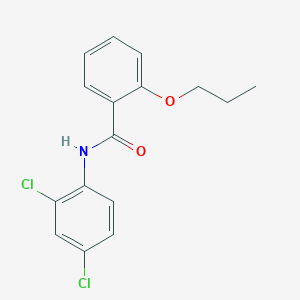

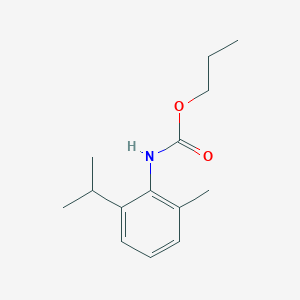

N-(2,4-dichlorophenyl)-2-propoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichlorophenyl)-2-propoxybenzamide, also known as propofol, is a commonly used intravenous anesthetic agent. It was first synthesized in 1977 by Dr. John B. Glen at Imperial Chemical Industries in the United Kingdom. Since then, propofol has become a staple in the field of anesthesia due to its rapid onset, short duration of action, and favorable side effect profile. Synthesis Method: Propofol is synthesized through a multi-step process that involves the reaction of 2,6-diisopropylphenol with propionaldehyde in the presence of a base catalyst. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,4-dichloroaniline to form propofol. Scientific Research Application: Propofol has been extensively studied for its anesthetic properties and has been found to be effective in a wide range of surgical procedures. Additionally, propofol has been shown to have neuroprotective effects, making it a promising candidate for use in the treatment of neurological disorders such as stroke and traumatic brain injury. Mechanism of Action: Propofol acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to a decrease in neuronal excitability. This results in a state of general anesthesia characterized by loss of consciousness, amnesia, and analgesia. Biochemical and Physiological Effects: Propofol has a number of effects on the body, including decreased heart rate and blood pressure, respiratory depression, and decreased cerebral blood flow. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. Advantages and Limitations for Lab Experiments: Propofol is a commonly used anesthetic agent in laboratory experiments due to its rapid onset and short duration of action. However, it can be difficult to control the depth of anesthesia with propofol, and it has been associated with respiratory depression and hypotension in some animal models. Future Directions: There are a number of potential future directions for research on propofol. One area of interest is the development of new formulations of propofol that may have improved pharmacokinetic properties or reduced side effects. Additionally, there is ongoing research into the neuroprotective effects of propofol and its potential use in the treatment of neurological disorders. Finally, there is interest in exploring the use of propofol as a sedative agent in non-anesthetic settings, such as the intensive care unit.

properties

Product Name |

N-(2,4-dichlorophenyl)-2-propoxybenzamide |

|---|---|

Molecular Formula |

C16H15Cl2NO2 |

Molecular Weight |

324.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C16H15Cl2NO2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-8-7-11(17)10-13(14)18/h3-8,10H,2,9H2,1H3,(H,19,20) |

InChI Key |

LSIMATHTODPYIW-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)

![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)